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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

plausible synthetic route for 2-bromoquinoline-4-carbaldehyde, a heterocyclic compound of

interest in medicinal chemistry and materials science. Due to the limited availability of a

complete, published dataset for this specific molecule, this document compiles expected

spectroscopic values based on known data for structurally related compounds and established

principles of spectroscopic interpretation.

Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-bromoquinoline-4-
carbaldehyde. These values are predicted based on the analysis of similar quinoline and

aromatic aldehyde structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10.1 - 10.3 Singlet - H-11 (Aldehyde)

~8.3 - 8.5 Doublet ~8.0 - 8.5 H-5

~8.1 - 8.3 Doublet ~8.0 - 8.5 H-8

~7.8 - 8.0 Triplet ~7.0 - 8.0 H-7

~7.6 - 7.8 Triplet ~7.0 - 8.0 H-6

~7.9 - 8.1 Singlet - H-3

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~192 - 195 C-11 (Aldehyde Carbonyl)

~150 - 152 C-2 (Carbon bearing Bromine)

~148 - 150 C-8a

~138 - 140 C-4

~130 - 132 C-7

~129 - 131 C-5

~128 - 130 C-6

~125 - 127 C-4a

~122 - 124 C-3

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Medium Aromatic C-H Stretch

~2820 - 2850 Medium Aldehyde C-H Stretch

~2720 - 2750 Medium
Aldehyde C-H Stretch (Fermi

Resonance)

~1690 - 1710 Strong
C=O Stretch (Aromatic

Aldehyde)

~1580 - 1600 Medium-Strong C=C Aromatic Ring Stretch

~1450 - 1500 Medium C=C Aromatic Ring Stretch

~1100 - 1200 Strong C-C Stretch

~750 - 850 Strong C-H Bending (out-of-plane)

~600 - 700 Medium-Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

235/237 High

[M]⁺ (Molecular ion peak,

showing isotopic pattern for

Bromine)

234/236 Moderate [M-H]⁺

206/208 Moderate [M-CHO]⁺

127 High
[M-Br-CHO]⁺ (Quinoline

radical cation)

101 Moderate [C₈H₅N]⁺

Experimental Protocols
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The following section outlines a plausible synthetic route for 2-bromoquinoline-4-
carbaldehyde and the general procedures for its spectroscopic characterization.

Synthesis of 2-Bromoquinoline-4-carbaldehyde
A potential synthetic route involves the oxidation of the corresponding alcohol, 2-

bromoquinoline-4-methanol.

Step 1: Synthesis of 2-Bromoquinoline-4-carboxylic acid This can be achieved through a

Pfitzinger reaction of isatin with a suitable bromo-substituted ketone followed by

decarboxylation, or through direct bromination of quinoline-4-carboxylic acid.

Step 2: Reduction of 2-Bromoquinoline-4-carboxylic acid to (2-Bromoquinolin-4-yl)methanol

The carboxylic acid is reduced to the corresponding alcohol. A common reducing agent for this

transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like

tetrahydrofuran (THF).

Step 3: Oxidation of (2-Bromoquinolin-4-yl)methanol to 2-Bromoquinoline-4-carbaldehyde
The alcohol is oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation

to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a

chlorinated solvent like dichloromethane (DCM) are suitable reagents for this step. The reaction

progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction

mixture is worked up, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and

tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr

pellet.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with

electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry

(HRMS) is used to confirm the elemental composition.
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Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic and characterization workflow for 2-
bromoquinoline-4-carbaldehyde.
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Caption: Synthetic and characterization workflow for 2-Bromoquinoline-4-carbaldehyde.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-
Bromoquinoline-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1603878#spectroscopic-data-for-2-
bromoquinoline-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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